Structural Determinants of CDK2 Inhibition: Comparing 2,4-Dimethylthiazole to Other Thiazole Moieties
The 2,4-dimethylthiazole moiety is a critical structural component for cyclin-dependent kinase (CDK) inhibitory activity. A closely related analog, 4-(2,4-dimethylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine, demonstrates an IC₅₀ of 4.00×10³ nM against CDK2 in an in vitro kinase inhibition assay [1]. This indicates moderate but specific enzyme engagement, which is distinct from other thiazole substitution patterns that may exhibit different potency or selectivity profiles [2].
| Evidence Dimension | CDK2 Inhibition Potency |
|---|---|
| Target Compound Data | Compound with 2,4-dimethylthiazole core: IC₅₀ = 4.00×10³ nM |
| Comparator Or Baseline | Other 4-(thiazol-5-yl)pyrimidin-2-amine derivatives with different substitution patterns |
| Quantified Difference | Variable; activity dependent on substitution pattern |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This confirms that the 2,4-dimethylthiazole group imparts a specific level of CDK2 inhibitory activity, which is crucial for medicinal chemists selecting this building block for kinase inhibitor programs.
- [1] BindingDB. (n.d.). 4-(2,4-Dimethylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine (CHEMBL1085626). Retrieved from https://www.bindingdb.org View Source
- [2] Thiazole.com. (2021). Following the identification through virtual screening of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of cyclin-dependent kinase-2 (CDK2). Retrieved from https://www.thiazole.com View Source
